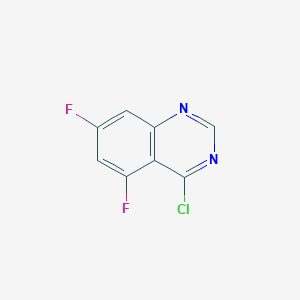
4-Chloro-5,7-difluoroquinazoline
概要
説明
4-Chloro-5,7-difluoroquinazoline is a chemical compound with the molecular formula C8H3ClF2N2 . It has a molecular weight of 200.57 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-Chloro-5,7-difluoroquinazoline is 1S/C8H3ClF2N2/c9-8-7-5(11)1-4(10)2-6(7)12-3-13-8/h1-3H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Chloro-5,7-difluoroquinazoline is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques: The synthesis of various halogenated 2,4-diaminoquinazolines, including 4-Chloro-5,7-difluoroquinazoline, involves reactions with trifluorobenzonitrile and guanidine carbonate. High-resolution nuclear magnetic resonance spectroscopy is crucial in determining the product specificity of these reactions (Tomažič & Hynes, 1992).
- Reactivity and Derivatives: The compound's reactivity, particularly in forming derivatives, is explored in studies like the synthesis of 1‐[(2‐thiazolyl)methyl]quinolones, where the methylene bridge at position-1 in quinolone carboxylic esters shows involvement in the formation of a stable carbon‐nitrogen ylid (Izzo & Lee, 1988).
Biological Applications
- Antimicrobial and Antiviral Properties: Novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines, closely related to 4-Chloro-5,7-difluoroquinazoline, have been synthesized and evaluated as dual inhibitors of Mycobacterium tuberculosis and influenza virus. This highlights the compound's potential in antimicrobial and antiviral therapies (Marvadi et al., 2019).
- Antimalarial Activity: Research into aminoquinolines, including chloro-substituted variants, demonstrates their potential in inhibiting beta-hematin formation, a critical step in combating malaria. The presence of a chloro group in the quinoline ring is essential for this inhibitory activity, suggesting that 4-Chloro-5,7-difluoroquinazoline could have similar effects (Egan et al., 2000).
Pharmaceutical Development
- Drug Synthesis and Screening: The synthesis of hybrid isoniazid derivatives from 4-chloro-3,4-dihydroquinazolines, including testing for anti-malarial, anti-microbial, and anti-tuberculosis activities, demonstrates the compound's relevance in drug development. Additionally, in-silico molecular docking study and ADME properties were investigated (Patel et al., 2020).
Photophysical and Spectroscopic Studies
- Fluorescent Properties: The synthesis of fluorescent derivatives, such as 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile, indicates the potential of 4-Chloro-5,7-difluoroquinazoline in photophysical applications. Studies include electronic properties, nonlinear optical properties, and absorption-emission characteristics (Singh, Singh, & Khurana, 2017).
Safety And Hazards
The safety information for 4-Chloro-5,7-difluoroquinazoline indicates that it may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
4-chloro-5,7-difluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-8-7-5(11)1-4(10)2-6(7)12-3-13-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHQPNLHJJSYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CN=C2Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695039 | |
| Record name | 4-Chloro-5,7-difluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,7-difluoroquinazoline | |
CAS RN |
791602-75-0 | |
| Record name | 4-Chloro-5,7-difluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B1423652.png)
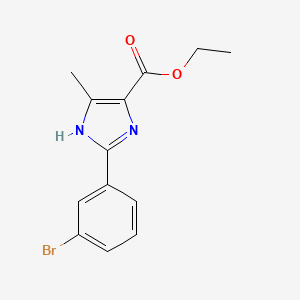
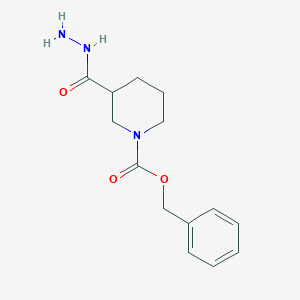

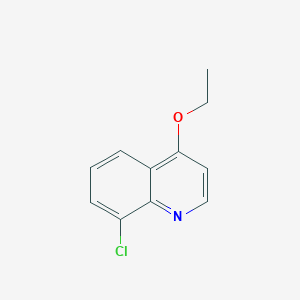
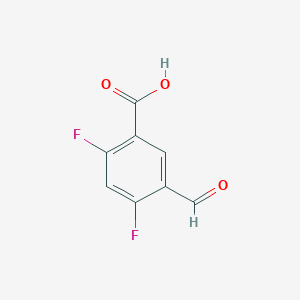
![2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride](/img/structure/B1423663.png)
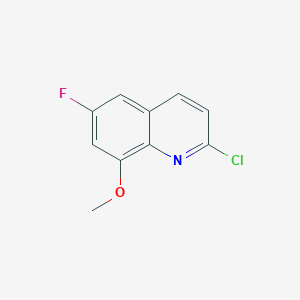

![[6-Chloro-4-(methylamino)pyridin-3-yl]methanol](/img/structure/B1423669.png)
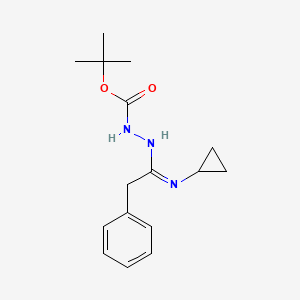
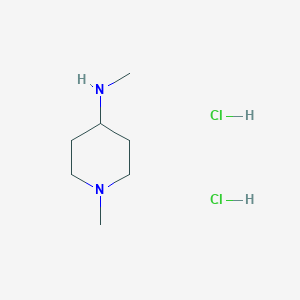
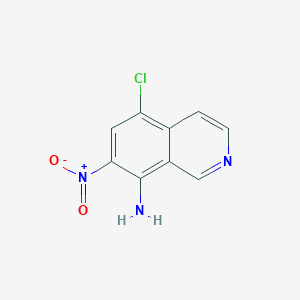
![[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1423675.png)